Org NA13

Description

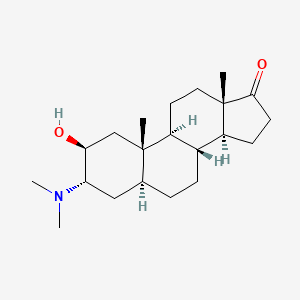

Org NA13 (3a-dimethylamino-5a-androstan-2/3-ol-17-one) is a synthetic aminosteroid derivative with potent local anesthetic and antiarrhythmic properties. Its chemical structure combines a lipophilic steroid nucleus with hydrophilic substitutions at positions 2 and 3, distinguishing it from conventional local anesthetics like lidocaine (amide type) . This unique structure enhances its membrane interaction, contributing to prolonged action in nerve conduction blockade and arrhythmia suppression . Preclinical studies highlight its efficacy in rodent and canine models, with lower toxicity compared to standard drugs .

Properties

CAS No. |

18668-43-4 |

|---|---|

Molecular Formula |

C21H35NO2 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(2S,3S,5S,8R,9S,10S,13S,14S)-3-(dimethylamino)-2-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C21H35NO2/c1-20-10-9-16-14(15(20)7-8-19(20)24)6-5-13-11-17(22(3)4)18(23)12-21(13,16)2/h13-18,23H,5-12H2,1-4H3/t13-,14-,15-,16-,17-,18-,20-,21-/m0/s1 |

InChI Key |

DVAHILXRUJUKPS-MNZDUMJDSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N(C)C)O)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)N(C)C)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N(C)C)O)C |

Synonyms |

3 alpha-dimethylamino-5 alpha-androstan-2 beta-ol-17-one Org NA13 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Org NA13 is most frequently compared to lidocaine , a widely used local anesthetic and antiarrhythmic agent. Key differences in potency, mechanism, and safety are summarized below:

Table 1: Comparative Efficacy in Animal Models

Structural and Functional Differences

Chemical Class :

- This compound: Steroid derivative with a rigid hydrophobic backbone and hydrophilic substitutions .

- Lidocaine: Small-molecule amide with a flexible aromatic/amine structure .

- Impact: this compound’s steroid nucleus enhances lipid membrane interaction, prolonging its effects in nerve blockade .

Antiarrhythmic Spectrum :

- This compound: Effective against chloroform-, aconitine-, and coronary ligation-induced arrhythmias but inactive against ouabain-induced arrhythmias in dogs .

- Lidocaine: Broad antiarrhythmic activity but toxic at therapeutic doses in rats (aconitine model) .

Toxicity Profile :

- This compound: Demonstrates lower acute toxicity in rabbits and reduced cardiotoxicity in isolated atrial preparations .

- Lidocaine: Higher risk of central nervous system and cardiac toxicity at elevated doses .

Table 2: Mechanism and Selectivity

| Aspect | This compound | Lidocaine |

|---|---|---|

| Sodium Channel Block | Non-competitive, voltage-independent | Voltage-dependent, rapid binding/unbinding |

| Species Sensitivity | Superior efficacy in guinea pigs/rats | Consistent across species |

| Metabolic Stability | Longer half-life due to steroid stability | Rapid hepatic metabolism |

Key Research Findings

Local Anesthetic Superiority :

- In guinea pigs, this compound achieved 50% anesthesia at 2.6× lower concentration than lidocaine, with slower onset but longer duration at higher doses .

- Structural analogs of this compound failed to surpass its potency, confirming the optimality of its substitutions .

Species-Specific Antiarrhythmic Effects :

- In rats, this compound suppressed aconitine-induced arrhythmias at sub-toxic doses, whereas lidocaine required toxic concentrations .

- In mice, both compounds showed comparable ED₅₀ against chloroform-induced arrhythmias, but this compound significantly delayed arrhythmia onset .

Limitations :

- This compound’s inactivity against ouabain-induced arrhythmias in dogs suggests context-dependent efficacy, possibly due to differences in ion channel targets .

Q & A

Q. What experimental models are most validated for studying Org NA13's antiarrhythmic efficacy, and how do they differ in mechanistic insights?

Methodological Answer: this compound’s antiarrhythmic activity has been tested in three primary models:

- Chloroform-induced arrhythmias in mice (acute toxicity screening).

- Atropine-induced arrhythmias in rats (vagal stimulation effects).

- Coronary ligation-induced arrhythmias in dogs (ischemic injury relevance). Each model evaluates distinct pathways: chloroform tests myocardial excitability, atropine assesses parasympathetic interactions, and coronary ligation mimics clinical ischemia. Researchers should select models based on the hypothesis—e.g., ischemic models for translational relevance .

Q. How does this compound’s chemical structure influence its local anesthetic potency compared to lidocaine?

Methodological Answer: this compound’s steroid backbone provides lipophilicity for membrane penetration, while its 3a-dimethylamino and 2β-hydroxyl groups enhance sodium channel blockade. In guinea pig skin models, it showed 2–3× higher potency than lidocaine. To validate, use in vitro nerve blockade assays (e.g., frog sciatic nerve) to quantify action potential inhibition .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis and characterization?

Methodological Answer:

- Synthesis : Document reaction conditions (solvents, catalysts, temperature) for the steroidal backbone modification.

- Purity : Use HPLC with UV detection (λ=254 nm) and report retention times.

- Structural confirmation : Include H/C NMR data for the 2β-hydroxyl and 17-keto groups, referencing known spectra for analogs .

Advanced Research Questions

Q. How can contradictory efficacy data (e.g., inactivity in ouabain-induced arrhythmias) inform this compound’s mechanism of action?

Methodological Answer: this compound’s failure in ouabain models (digitalis toxicity) suggests it does not inhibit Na/K-ATPase, unlike digoxin-specific agents. To resolve contradictions:

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Q. How can multi-omics data integration improve understanding of this compound’s off-target effects?

Methodological Answer: Combine:

- Transcriptomics : RNA-seq of cardiac tissues to identify dysregulated pathways (e.g., apoptosis, ion transport).

- Metabolomics : LC-MS profiling to detect steroid metabolism byproducts.

- Proteomics : SILAC labeling to quantify sodium channel protein expression. Validate findings with CRISPR-Cas9 knockouts of top candidate genes .

Q. What strategies mitigate bias when designing studies on this compound’s gender-specific pharmacokinetics?

Methodological Answer:

- Stratified randomization : Equal male/female cohorts in preclinical trials.

- Hormonal control : Monitor estrous cycles in female rodents.

- Mass spectrometry : Quantify plasma/tissue concentrations with gender-adjusted calibration curves. Report results using CONSORT-SE guidelines for sex equity .

Methodological & Ethical Considerations

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Q. What protocols ensure ethical rigor in chronic toxicity studies of this compound?

Methodological Answer:

- IACUC approval : Adhere to ARRIVE 2.0 guidelines for animal welfare.

- Blinding : Mask dose groups during ECG/data analysis.

- Data transparency : Archive raw electrophysiology traces in FAIR-aligned repositories (e.g., Zenodo) .

Data Interpretation & Reporting

Q. What frameworks are recommended for reconciling contradictory clinical/preclinical data on this compound?

Methodological Answer: Use TRANSLOCAL criteria:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.